2,6-Di-tert-butyl-4-methylphenol

Antioxidant Mechanism Hindered Phenol Structure-Activity Relationship

2,6-Di-tert-butyl-4-methylphenol (BHT) is a cost-efficient hindered phenolic antioxidant (~1/5 to 1/8 the price of BHA) with rapid Fickian migration in polymers—ideal for short-term surface protection in food-contact packaging and large-volume lipid commodities. Its 36.23-hour induction period in lard suits applications where extreme oxidative stability is not required. Do not substitute with BHA, TBHQ, or polymeric stabilizers without reviewing performance trade-offs.

Molecular Formula C15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2
Molecular Weight 220.35 g/mol
CAS No. 950-56-1
Cat. No. B7761256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-methylphenol
CAS950-56-1
Molecular FormulaC15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3
InChIKeyNLZUEZXRPGMBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in water and propane- 1,2-diol;  Freely soluble in ethanol
In water, 0.6 mg/L at 25 °C
In water, 0.4 mg/L at 20 °C
Insoluble in water
Freely soluble in toluene;  soluble in methanol, isopropanol, methyl ethyl ketone, acetone, cellosolve, benzene, most hydrocarbon solvents, ethanol, petroleum ether, liquid petrolatum (white oil): 0.5% wt/wt;  more sol in food oils and fats than butylated hydroxyanisol;  good solubility in linseed oil. Insoluble in propylene glycol
For more Solubility (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (6 total), please visit the HSDB record page.
0.0006 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.00006
0.00004%

2,6-Di-tert-butyl-4-methylphenol (BHT) – Technical Baseline and Procurement-Relevant Characteristics


2,6-Di-tert-butyl-4-methylphenol (CAS 950-56-1), widely known as Butylated Hydroxytoluene (BHT), is a synthetic, lipophilic hindered phenolic antioxidant [1]. It functions as a primary chain-breaking antioxidant by donating hydrogen atoms to reactive peroxyl radicals, thereby terminating autocatalytic lipid oxidation cycles [2]. BHT is a white crystalline powder with a molecular weight of 220.36 g/mol and a melting point of approximately 69–70 °C, rendering it volatile under elevated temperature conditions [3]. It is approved globally as a direct food additive under regulatory codes including E321 (EU) and is authorized by the U.S. FDA for use in food, pharmaceuticals, and packaging materials [4].

Why Substituting 2,6-Di-tert-butyl-4-methylphenol with Other Synthetic Phenolic Antioxidants Fails


Despite belonging to the same hindered phenolic class, 2,6-di-tert-butyl-4-methylphenol (BHT) cannot be directly substituted with analogs such as BHA, TBHQ, or polymeric stabilizers without altering performance outcomes. BHT exhibits a distinct quantitative profile of antioxidant efficacy, thermal volatility, migratory behavior, and cost-efficiency relative to these comparators [1]. For instance, its lower para-electron density compared to BHA yields a 94% reduction in intrinsic antioxidant efficiency in hydrocarbon matrices [2]. Conversely, BHT demonstrates superior carry-through stability at elevated temperatures versus the more thermally labile TBHQ [3]. Furthermore, its small molecular size (220 g/mol) facilitates rapid polymer migration—a property that is either advantageous for short-term surface protection or detrimental for long-term retention, depending on the application [4]. Substitution without quantitative consideration of these trade-offs leads to either under-stabilization or unnecessary cost escalation. The following section details the specific comparative data that substantiates these claims.

Quantitative Comparative Evidence for 2,6-Di-tert-butyl-4-methylphenol (BHT) Selection


BHT Demonstrates a 94% Lower Intrinsic Antioxidant Efficiency Compared to BHA in Hydrocarbon Matrices

In a comparative DSC study measuring Oxidation Induction Time (OIT) of antioxidant solutions in squalane, BHA (2,6-di-tert-butyl-4-methoxyphenol) was found to be 94% more efficient than BHT after normalization for molecular weight and functionality [1]. This difference is attributed to the electron-donating para-methoxy group in BHA, which stabilizes the phenoxyl radical intermediate more effectively than the para-methyl group in BHT [2].

Antioxidant Mechanism Hindered Phenol Structure-Activity Relationship

BHT Provides a 36.23-Hour Induction Period in Lard Oxidation—Intermediate Between BHA and PG

Under accelerated oxidation conditions (90 °C, 0.6 MPa O₂) in a lard matrix, BHT exhibited an induction period (IP) of 36.23 hours [1]. This positions BHT as an intermediate-efficacy antioxidant in this lipid system, outperforming propyl gallate (PG, 21.35 h) and TBHQ (11.30 h) but falling below BHA (45.12 h) [2].

Lipid Oxidation Food Preservation Accelerated Shelf-Life Testing

BHT Exhibits the Lowest Thermal Stability Among Synthetic Phenolic Antioxidants, Volatilizing Below 110°C

Thermogravimetric analysis (TGA) reveals that BHT undergoes significant volatilization and/or decomposition at temperatures below 110 °C, with thermal resistance ranking PG > TBHQ > BHA > BHT [1]. Isothermal TG curves demonstrate that BHT, along with BHA and TBHQ, volatilizes within the first few hours at 110 °C [2]. This thermal liability renders BHT unsuitable for high-temperature frying applications, where antioxidants like PG or ascorbic acid are required [3].

Thermal Analysis Volatility High-Temperature Processing

BHT Migrates More Rapidly from LDPE Food Packaging Compared to High-Molecular-Weight Irganox 1010

In migration studies using radiolabeled compounds, BHT (MW 220 g/mol) migrated significantly faster from low-density polyethylene (LDPE) films into food and food simulants compared to the polymeric hindered phenol Irganox 1010 (MW 1178 g/mol) [1]. The migration of BHT follows Fickian diffusion behavior, with quantity lost correlating linearly with the square root of time [2]. In contrast, Irganox 1010 exhibits substantially slower migration due to its larger molecular size and lower volatility [3].

Food Contact Materials Migration Polymer Additives

BHT Exhibits Equivalent Radical Scavenging Potency to α-Tocopherol, with an EC50 of 0.10 mg/mL

In a controlled in vitro assay measuring DPPH radical scavenging activity, BHT demonstrated an EC50 value of 0.10 mg/mL, which is statistically equivalent to α-tocopherol (EC50 = 0.12 mg/mL) at a concentration of 0.05 mg/mL [1]. Additional studies using ABTS radical scavenging report IC50 values for BHT of 26.70 ± 0.89 µg/mL, compared to 21.36 ± 0.27 µg/mL for α-tocopherol, confirming comparable per-molecule activity [2].

Natural vs. Synthetic Antioxidants Radical Scavenging Comparative Efficacy

BHT Cost is Approximately 1/5 to 1/8 that of BHA, with Comparable Cost-Effectiveness in Blends

Market data indicates that BHT is significantly less expensive than its primary synthetic competitor, BHA. BHT is priced approximately 1/5 to 1/8 that of BHA on a per-kilogram basis, while TBHQ commands a premium over both . Despite its lower intrinsic antioxidant efficiency, BHT + BHA blends achieve a high cost-effectiveness index (CEI) score, offering up to 6 months of shelf-life extension in oils at a price range of $25–40/kg [1].

Procurement Cost-Benefit Analysis Industrial Formulation

Optimal Industrial and Research Use Cases for 2,6-Di-tert-butyl-4-methylphenol (BHT) Based on Quantitative Evidence


Cost-Sensitive Bulk Lipid Stabilization (Edible Oils and Animal Fats)

Given its cost advantage (approximately 1/5 to 1/8 the price of BHA) and intermediate induction period of 36.23 hours in lard oxidation [6], BHT is optimally deployed in large-volume lipid commodities where cost is a primary driver and extreme oxidative stability is not required. Blends with BHA or citric acid further enhance cost-effectiveness while extending shelf life up to 6 months in oils .

Short-Term or Surface-Level Polymer Protection (Food Packaging Films)

BHT's rapid migration from LDPE films, quantified by Fickian diffusion behavior [6], makes it suitable for short-term surface antioxidant protection in food contact materials. Its small molecular size allows it to quickly reach the polymer-food interface, providing immediate oxidation inhibition at the surface. However, due to its volatility and rapid depletion, it should not be used in applications requiring long-term matrix stabilization where high-molecular-weight alternatives (e.g., Irganox 1010/1076) are necessary .

Synthetic Standard in Radical Scavenging Assays (Analytical Chemistry)

BHT exhibits an EC50 of 0.10 mg/mL in DPPH assays, which is statistically comparable to α-tocopherol (EC50 = 0.12 mg/mL) [6]. This reproducible, quantifiable activity makes BHT a reliable synthetic positive control and reference standard in antioxidant capacity assays across food science and pharmacology research. Its well-defined purity (typically ≥99%) and stability under ambient storage further support its use as an analytical benchmark .

Process Stabilization at Moderate Temperatures (<110°C)

BHT's thermal stability profile—volatilization below 110°C and decomposition <180°C [6]—defines a clear operational temperature ceiling. It is therefore suitable for ambient or mild thermal processes (e.g., cold-pressed oils, low-temperature polymer compounding), but is explicitly contraindicated for high-temperature applications such as frying oils or high-shear polymer extrusion where PG or polymeric phenols must be used .

Technical Documentation Hub

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31 linked technical documents
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